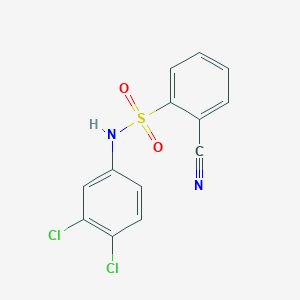

![molecular formula C18H21N3O2S B5554193 N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5554193.png)

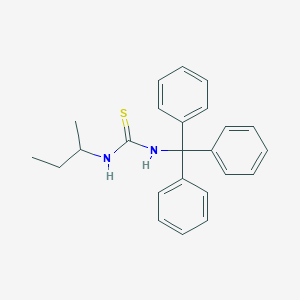

N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide often involves multi-step reactions starting from basic heterocyclic compounds. For instance, the synthesis of thieno[2,3-b]pyridine derivatives can start from 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, which undergoes reactions to yield various intermediates and eventually the target compounds through cyclization and rearrangement reactions (Gad-Elkareem et al., 2011). Such synthetic routes highlight the complexity and versatility of reactions involving heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of compounds like N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide is characterized by the presence of multiple heteroatoms (e.g., sulfur and nitrogen), which significantly influence their chemical behavior and interactions. The heterocyclic components in the molecule play a crucial role in determining its reactivity and potential binding with biological targets.

Chemical Reactions and Properties

The chemical reactions involving thieno[2,3-b]pyridine derivatives often include cyclization to form new rings, rearrangements, and reactions with amines to form new derivatives. These reactions are crucial for modifying the molecular structure to achieve desired chemical properties and biological activities (Wagner et al., 1993).

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Heterocyclic Compounds: Various synthetic routes have been explored to create novel heterocyclic compounds, including thieno- and furan-fused heterocycles, showcasing methodologies that might be applicable to synthesizing derivatives of the compound . These methods have led to the creation of compounds with potential applications in material science and pharmaceuticals (Ergun et al., 2014).

Biological and Pharmaceutical Research

- Antimicrobial Activity: Some derivatives structurally similar to the compound have shown antimicrobial activities. For instance, thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy, providing a basis for further exploration of related compounds in antimicrobial studies (Bhuiyan et al., 2006).

Material Science and Catalysis

- Nanoparticle Sensitization: Compounds with sulfur-containing heterocycles have been used to sensitize the luminescence of lanthanide ions in nanoparticle systems. This research suggests applications in the development of luminescent materials or in enhancing the efficiency of photophysical processes (Tigaa et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-(5-methylthiophen-2-yl)ethyl]-5-oxo-1-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-13-5-6-16(24-13)7-9-20-18(23)14-10-17(22)21(11-14)12-15-4-2-3-8-19-15/h2-6,8,14H,7,9-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYMHRCDEMZSDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCNC(=O)C2CC(=O)N(C2)CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-methyl-2-thienyl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

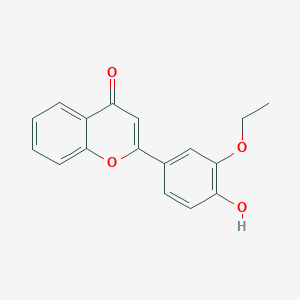

![5-[(4-ethylphenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5554136.png)

![6-(4'-nitro-4-biphenylyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5554142.png)

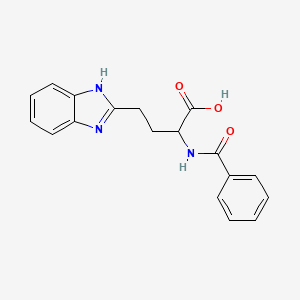

![3-isopropyl-1-methyl-N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-1H-pyrazole-5-carboxamide](/img/structure/B5554155.png)

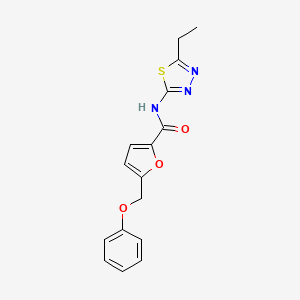

![2-benzyl-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554183.png)

![N,N-dimethyl-N'-({5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}methyl)urea](/img/structure/B5554202.png)